molecular formula C12H16O2 B13141302 (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one

(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one

Cat. No.: B13141302
M. Wt: 192.25 g/mol
InChI Key: ZPIKVDODKLJKIN-LLVKDONJSA-N
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Description

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is a chiral organic compound with a unique structure that includes a butyl group attached to a dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The butyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.

    3-Butyl-4,5-dihydroisobenzofuran: Lacks the ketone group, leading to different reactivity and applications.

    4,5-Dihydroisobenzofuran-1(3H)-one: Without the butyl group, this compound has different physical and chemical properties.

Uniqueness

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is unique due to its chiral nature and the presence of both a butyl group and a dihydroisobenzofuran ring. This combination of features makes it valuable for specific applications where chirality and functional groups are crucial.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3R)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m1/s1

InChI Key

ZPIKVDODKLJKIN-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@@H]1C2=C(C=CCC2)C(=O)O1

Canonical SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1

Origin of Product

United States

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